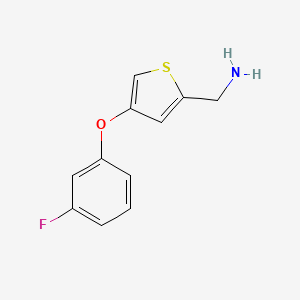
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a phenylene ring, connected through oxy and methylene linkages to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the nucleophilic substitution reaction of 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects. The phenylene and benzene rings provide structural stability and facilitate interactions with various molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
- (((5-Bromo-1,3-phenylene)bis(oxy))dibenzene)
Uniqueness
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific arrangement of the nitro group and the phenylene-bis(oxy)-methylene linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C20H17NO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-nitro-2,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17NO4/c22-21(23)19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Clé InChI |
ZEOCVVSTORWZPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde](/img/structure/B8415995.png)






![1-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-ethanol](/img/structure/B8416049.png)



